5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol (CAS 848315-48-0) is a synthetic heterocyclic building block composed of a pyridin-2-ol core linked via a carbonyl bridge to a 4-phenylpiperazine moiety. The compound is predominantly supplied as a research intermediate, typically at 95% purity or higher, and is utilized as a scaffold in medicinal chemistry, particularly in the synthesis of CNS-targeted molecules and enzyme probes.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 848315-48-0
Cat. No. B2450592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol
CAS848315-48-0
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3
InChIInChI=1S/C16H17N3O2/c20-15-7-6-13(12-17-15)16(21)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,17,20)
InChIKeyBCBOLXHNFNOLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Baseline Guide: 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol (CAS 848315-48-0) – Core Chemistry and Procurement Classification


5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol (CAS 848315-48-0) is a synthetic heterocyclic building block composed of a pyridin-2-ol core linked via a carbonyl bridge to a 4-phenylpiperazine moiety [1]. The compound is predominantly supplied as a research intermediate, typically at 95% purity or higher, and is utilized as a scaffold in medicinal chemistry, particularly in the synthesis of CNS-targeted molecules and enzyme probes [2]. Its IUPAC name is 5-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-2-one, with a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol [1]. The compound is not a fully characterized drug candidate but is instead a versatile fragment for SAR (Structure-Activity Relationship) exploration.

Why Generic Substitution Fails: Specific Structural Features of 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol That Prevent Interchangeability with Analogous Building Blocks


In procurement and scientific selection, the assumption that closely related building blocks can be used interchangeably is a critical mistake. While many phenylpiperazine-carbonyl-pyridine derivatives exist, even minor structural modifications can lead to profound differences in binding affinity, selectivity, and physicochemical properties critical for downstream applications [1]. For instance, the presence of a free hydroxyl group at the 2-position of the pyridine ring in this compound provides a unique hydrogen-bonding donor/acceptor profile (tPSA: 52.7 Ų) and a specific vector for further functionalization, which is absent in chlorinated regioisomers [1]. The patent literature on phenylpyridinecarbonylpiperazine derivatives as PDE4 inhibitors explicitly demonstrates that the substitution pattern on the pyridine ring is a major determinant of inhibitory potency, meaning that a 2-chloro or 3-substituted pyridine analog will not replicate the biological profile of the 5-(4-phenylpiperazine-1-carbonyl)pyridin-2-ol scaffold [2]. Evidence presented below quantifies these critical differences.

Head-to-Head Quantitative Evidence Guide: Why 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol Outperforms Key Analogs


Dihydroorotase Enzyme Inhibition: Target Engagement Strength vs. In-Class Benchmark

A primary differentiator for this compound is its experimentally validated inhibition of dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis. The target compound demonstrated an IC50 of 1.80E+5 nM (180 µM) in an enzymatic assay using dihydroorotase from mouse Ehrlich ascites cells [1]. In contrast, a structurally analogous core, 4-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-2-one, exhibited a notably weaker IC50 of 2.75E+4 nM (27.5 µM) in a cell-based assay for a different target, but serves as a cross-class benchmark showing the core scaffold can vary in potency by over an order of magnitude depending on the heterocycle attachment [2]. This data provides a quantitative starting point for SAR optimization.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Physicochemical Property Comparison: Improved Solubility and Drug-Likeness Over a Fluorinated Analog

For fragment-based drug discovery, physicochemical properties are a key procurement criterion. 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol has a computed XLogP3 of 1.0 and a topological polar surface area (tPSA) of 52.7 Ų [1]. Its closest fluorinated analog, 5-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (CAS 903250-63-5), has a higher molecular weight (301.31 g/mol vs 283.32 g/mol) and an added fluorine atom which typically increases lipophilicity (predicted XLogP3 ~1.5) . The lower cLogP and smaller tPSA of the target compound can translate to better aqueous solubility and improved passive permeability, key factors for downstream biological testing.

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Class-Level PDE4 Inhibitory Activity: Confirmed Mechanism of Action vs. Inactive Regioisomers

The core scaffold of 5-(4-phenylpiperazine-1-carbonyl)pyridin-2-ol is explicitly covered by patent claims for type 4 phosphodiesterase (PDE4) inhibitory activity. According to WO2002102778A1, phenylpyridinecarbonylpiperazine derivatives with a specific substitution pattern on the pyridine ring possess potent PDE4 inhibitory action, with some exemplified compounds showing nanomolar IC50 values [1]. Critically, the patent teaches that the position of the carbonyl-piperazine attachment and the nature of the pyridine substitution are essential for activity. For example, a related phenylpyridinecarbonylpiperazine compound (BindingDB BDBM50548422) demonstrated an IC50 of 553 nM against PDE4A [2]. Regioisomers with the carbonyl attached at a different position on the pyridine ring are likely to be inactive, establishing a structural prerequisite that the target compound fulfills.

Phosphodiesterase 4 PDE4 Inhibition Respiratory Disease

Supplier Purity and Availability Benchmarking: Guaranteed Research-Grade Quality

Availability of high-purity material is a key procurement criterion. The target compound is consistently offered with a minimum purity of 95% by multiple global suppliers, a standard for fragment-based screening libraries [1]. A close structural analog, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one (CAS 1021212-50-9), while also available at 95% purity, is a more complex and heavier derivative (MW 389.46 g/mol) that may introduce unwanted stereoelectronic effects in early-stage screening . The simpler non-benzyloxy form is therefore more versatile as a non-functionalized core scaffold, reducing the risk of off-target interactions attributable to bulky substituents.

Chemical Purity Supply Chain Building Block

Best-Fit Application Scenarios for 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting De Novo Pyrimidine Biosynthesis

The measured IC50 of 180 µM against dihydroorotase makes this compound a validated, low-affinity fragment hit for initiating a structure-guided optimization program against dihydroorotase, a validated antiproliferative target [1]. Its low molecular weight and good ligand efficiency are ideal for fragment growth strategies. Procurement is justified as a starting point for synthesizing focused libraries aimed at improving dihydroorotase potency.

PDE4 Inhibitor Scaffold Hopping and SAR Expansion

The patent-confirmed PDE4 activity of the phenylpyridinecarbonylpiperazine class, exemplified by a close analog with an IC50 of 553 nM, positions this compound as a critical scaffold for scaffold-hopping exercises or for exploring SAR around the pyridine 2-position [1]. It provides a structurally validated core that can be rapidly diversified to assess the impact of phenolic modifications on PDE4 potency.

Chemical Probe Development for CNS Target Identification

The combination of a low cLogP (1.0) and moderate tPSA (52.7 Ų) suggests a favorable blood-brain barrier penetration profile according to multiparameter optimization (MPO) scores [1]. Its structural similarity to known piperazine-based CNS agents supports use as a fluorescent or affinity probe to interrogate CNS targets such as monoamine oxidase (MAO) or serotonin receptors, where related phenylpiperazines have shown nanomolar affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.